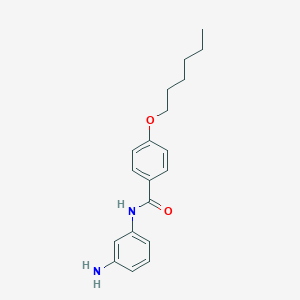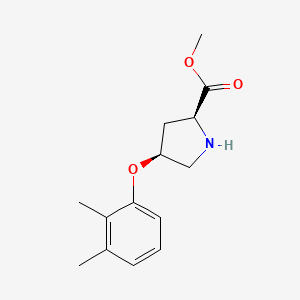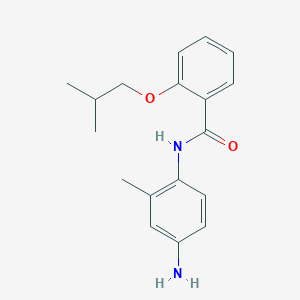
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as 4-Amino-2,4-dichlorophenoxyacetic acid (4-ADPA), is an organic compound commonly used as a herbicide and insecticide. It is a colorless, water-soluble solid that is highly toxic to mammals and insects. It is a derivative of phenoxyacetic acid and is used in a variety of agricultural applications, including weed and pest control. 4-ADPA is also used in scientific research, as it has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Potential as Pesticides
- Powder Diffraction Studies of Derivatives: Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction. These compounds are proposed as potential pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Anticancer Properties
- Molecular Docking Analysis for Anticancer Drugs: A study synthesized a compound similar to N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This highlights the potential of such compounds in cancer treatment (Sharma et al., 2018).
Pharmaceutical Applications
Synthesis and Anticonvulsant Activity
A derivative of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide was synthesized and evaluated for anticonvulsant activity using a PTZ-induced seizures model in mice. This indicates its potential application in neuropharmacology (El Kayal et al., 2022).
Design and Synthesis for Anti-Inflammatory Drugs
The design-based synthesis and molecular docking analysis of an indole acetamide derivative, similar to N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide, were conducted. This compound showed anti-inflammatory activity through in silico modeling, targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRTLLWGAGWBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1384949.png)